![molecular formula C8H6F3IO B1382707 1-Iodo-2-methoxy-4-(trifluoromethyl)benzene CAS No. 1261752-45-7](/img/structure/B1382707.png)
1-Iodo-2-methoxy-4-(trifluoromethyl)benzene
Overview
Description
“1-Iodo-2-methoxy-4-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C8H6F3IO. It is manufactured by Combi-Blocks and stored at room temperature . Its molecular weight is 302.032 Da .
Molecular Structure Analysis
The molecular structure of “1-Iodo-2-methoxy-4-(trifluoromethyl)benzene” consists of a benzene ring with iodine, methoxy, and trifluoromethyl substituents. The IUPAC Standard InChI for this compound is InChI=1S/C8H6F3IO/c1-13-7-4-2-3-6(12)5-8(7)9(10,11)14/h2-5H,1H3 .Scientific Research Applications
Selective Lithiation and Electrophilic Substitution
1-Iodo-2-methoxy-4-(trifluoromethyl)benzene and similar compounds have been studied for selective lithiation and subsequent electrophilic substitution. Schlosser et al. (1998) demonstrated that 1,2,4-Tris(trifluoromethyl)benzene undergoes quantitative hydrogen/metal exchange with lithium 2,2,6,6-tetramethylpiperidide. This process allows for the preparation of substituted derivatives of 1,2,4-tris(trifluoromethyl)benzene, showcasing its potential in synthetic organic chemistry (Schlosser, Porwisiak, & Mongin, 1998).
Regioselective Iodination
The compound's utility extends to regioselective iodination processes. Zupan, Iskra, and Stavber (1997) noted that aromatic ethers like 1-methoxy-4-substituted benzene derivatives can be regioselectively iodinated to produce 2-iodo products in high yield. This indicates the compound's relevance in the selective modification of aromatic systems (Zupan, Iskra, & Stavber, 1997).
Catalysis in Cross-Coupling Reactions
Deschamps et al. (2007) explored the use of related compounds in catalysis, specifically in Suzuki and Sonogashira cross-coupling reactions. They synthesized a benzene ligand derivative and investigated its coordination with palladium complexes, highlighting the potential of such compounds in facilitating important organic reactions (Deschamps, Goff, Ricard, & Floch, 2007).
Synthesis of Organic Compounds
Crich and Rumthao (2004) reported the use of a derivative of the compound in the synthesis of carbazomycin B, a complex organic molecule. This demonstrates the role of such trifluoromethylated benzene derivatives in the synthesis of pharmacologically relevant compounds (Crich & Rumthao, 2004).
Preparation of Iodophenyl Aryliodonium Salts
Cardinale, Ermert, and Coenen (2012) utilized derivatives of 1-Iodo-2-methoxy-4-(trifluoromethyl)benzene for the preparation of (4-iodophenyl)aryliodonium salts. These salts are precursors for various reactions, including electrophilic radiofluorination and other metal-organic reactions, illustrating the compound's significance in radiochemistry (Cardinale, Ermert, & Coenen, 2012).
Mechanism of Action
Target of Action
1-Iodo-2-methoxy-4-(trifluoromethyl)benzene is an organic compound used as a synthetic intermediate It’s known that such compounds are often used in the synthesis of various pharmaceuticals and agrochemicals .
Mode of Action
It’s known that iodinated trifluoromethyl compounds often participate in various organic reactions, including cross-coupling reactions . These reactions involve the exchange of an iodine atom with another functional group, enabling the formation of new carbon-carbon bonds .
Biochemical Pathways
It’s known that such compounds can be used to synthesize a variety of complex organic molecules, potentially affecting a wide range of biochemical pathways depending on the final product .
Pharmacokinetics
As a synthetic intermediate, its pharmacokinetic properties would largely depend on the specific compounds it’s used to synthesize .
Result of Action
As a synthetic intermediate, its effects would largely depend on the specific compounds it’s used to synthesize .
Action Environment
The action of 1-Iodo-2-methoxy-4-(trifluoromethyl)benzene can be influenced by various environmental factors. For instance, it’s known to be sensitive to light . Therefore, it should be stored in a dark place to maintain its stability .
properties
IUPAC Name |
1-iodo-2-methoxy-4-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3IO/c1-13-7-4-5(8(9,10)11)2-3-6(7)12/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQHCAIJDSYVKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(F)(F)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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